![molecular formula C17H26N6OS B2989533 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 946364-08-5](/img/structure/B2989533.png)
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a synthetic compound characterized by its unique structure, encompassing both a pyrazolo[3,4-d]pyrimidin core and a cyclopentanecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidin Core: : This step involves cyclization reactions to form the heterocyclic pyrazolo[3,4-d]pyrimidin structure.
Substitution Reactions: : Isopropylamine and methylthiol groups are introduced through nucleophilic substitution reactions.
Linkage to the Cyclopentanecarboxamide Moiety: : The final step includes coupling the pyrazolo[3,4-d]pyrimidin derivative with a cyclopentanecarboxamide under specific conditions like elevated temperature and catalysts to ensure yield and purity.
Industrial Production Methods
Industrial-scale production may involve streamlined steps to enhance efficiency:
Optimization of Reaction Conditions: : Use of automated systems for precise control of temperature, pressure, and pH.
Catalysts and Solvents: : Employing high-performance catalysts and solvents to maximize reaction rates and minimize by-products.
Purification: : Advanced chromatographic techniques to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Oxidation: : The methylthiol group can undergo oxidation, potentially forming sulfoxides or sulfones under appropriate conditions.
Reduction: : The pyrazolo[3,4-d]pyrimidin ring can be reduced, altering the compound’s chemical properties.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly involving the isopropylamino group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: : Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Alkyl halides or acid chlorides in the presence of bases or acids as catalysts.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced derivatives of the pyrazolo[3,4-d]pyrimidin ring.
Substitution: : Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: : Potential use as a ligand in catalytic systems.
Analytical Chemistry: : Reference standard for analytical methods development.
Biology and Medicine
Pharmacology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Drug Development: : Potential candidate for developing therapeutics targeting specific biochemical pathways.
Industry
Material Science: : Incorporation in polymeric materials for enhanced properties.
Agriculture: : Potential use as a bioactive compound in agrochemicals.
作用機序
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide exerts its effects by binding to specific molecular targets, often enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to altered biochemical processes.
類似化合物との比較
Similar Compounds
N-(2-(4-(Amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide: : Similar structure but lacking the isopropyl group.
N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenecarboxamide: : Contains a benzene ring instead of a cyclopentane.
Uniqueness
The presence of both the isopropylamino group and the cyclopentanecarboxamide moiety distinguishes N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide, contributing to its unique pharmacokinetic and pharmacodynamic properties.
Hopefully, you find this article illuminating! Got any follow-up questions?
特性
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS/c1-11(2)20-14-13-10-19-23(15(13)22-17(21-14)25-3)9-8-18-16(24)12-6-4-5-7-12/h10-12H,4-9H2,1-3H3,(H,18,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVYUVKLUAGEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
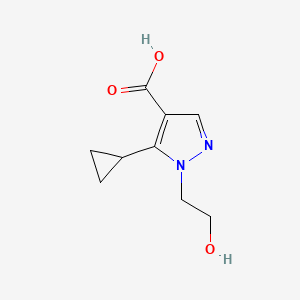
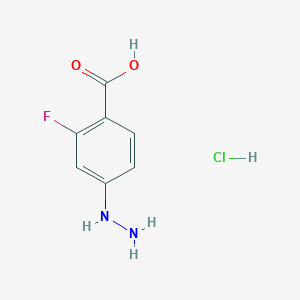
![[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride](/img/structure/B2989453.png)
![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride](/img/structure/B2989454.png)
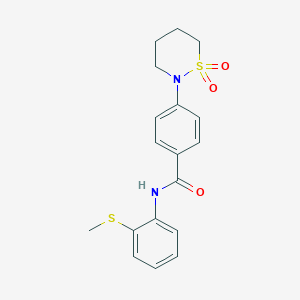
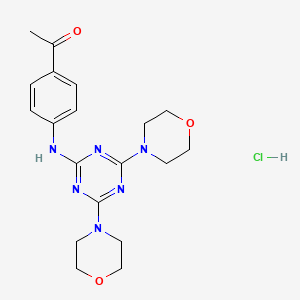
![N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2989460.png)
![5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol](/img/structure/B2989463.png)
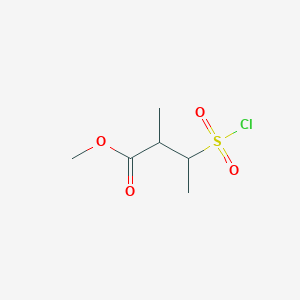
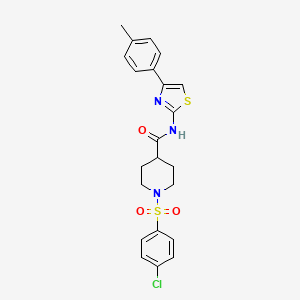
![3-(3-fluoro-4-methylphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one](/img/structure/B2989466.png)
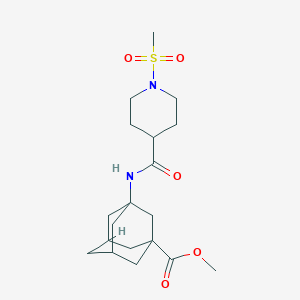

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2989471.png)
